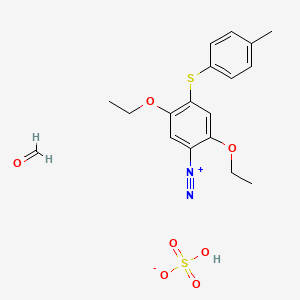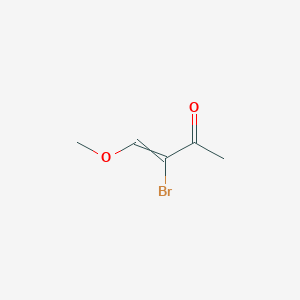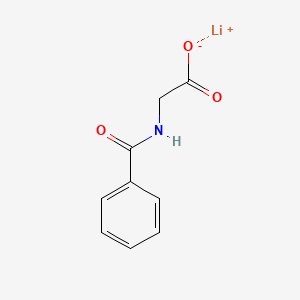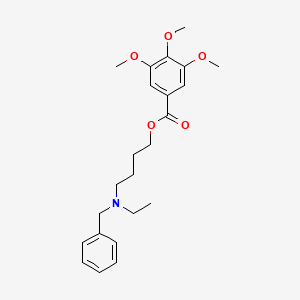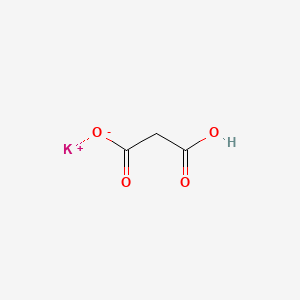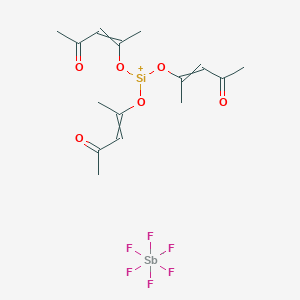
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO')-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) is a complex organosilicon compound It is characterized by the presence of silicon coordinated with three 2,4-pentanedionato ligands and hexafluoroantimonate as the counterion
Méthodes De Préparation
The synthesis of Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of silicon(IV) chloride with 2,4-pentanedione in the presence of a base, followed by the addition of hexafluoroantimonic acid. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability of the intermediate and final products.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of silicon dioxide and other oxidation products.
Reduction: Reduction reactions can yield silicon-containing species with lower oxidation states.
Substitution: The ligands can be substituted with other donor molecules, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various donor ligands.
Applications De Recherche Scientifique
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in organic reactions.
Biology: Its potential use in biological systems is being explored, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical imaging agents.
Industry: It is utilized in the production of advanced materials, including coatings and electronic components.
Mécanisme D'action
The compound exerts its effects through the interaction of its silicon center with various molecular targets. The 2,4-pentanedionato ligands stabilize the silicon center, allowing it to participate in catalytic cycles and other chemical processes. The hexafluoroantimonate counterion plays a role in maintaining the overall charge balance and can influence the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Compared to other silicon-containing compounds, Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) is unique due to its specific ligand arrangement and counterion. Similar compounds include:
Silicon(IV) chloride: A simpler silicon compound used in various industrial processes.
Tris(2,4-pentanedionato)aluminum: An aluminum analog with similar ligand coordination.
Hexafluoroantimonate salts: Other salts with different cations but the same anion, used in various chemical applications.
This compound’s unique combination of ligands and counterion gives it distinct properties that are valuable in both research and industrial applications.
Propriétés
Numéro CAS |
67251-37-0 |
|---|---|
Formule moléculaire |
C15H21F6O6SbSi |
Poids moléculaire |
561.16 g/mol |
Nom IUPAC |
hexafluoroantimony(1-);tris(4-oxopent-2-en-2-yloxy)silanylium |
InChI |
InChI=1S/C15H21O6Si.6FH.Sb/c1-10(16)7-13(4)19-22(20-14(5)8-11(2)17)21-15(6)9-12(3)18;;;;;;;/h7-9H,1-6H3;6*1H;/q+1;;;;;;;+5/p-6 |
Clé InChI |
QQRKCXUNBAIHMF-UHFFFAOYSA-H |
SMILES canonique |
CC(=CC(=O)C)O[Si+](OC(=CC(=O)C)C)OC(=CC(=O)C)C.F[Sb-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


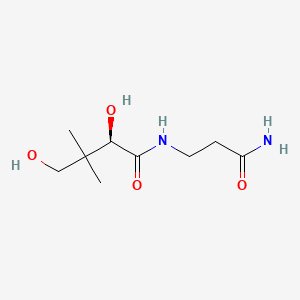
![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)

